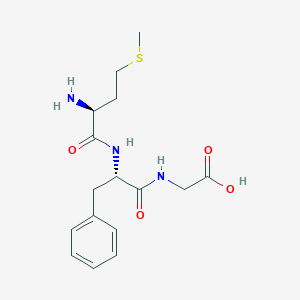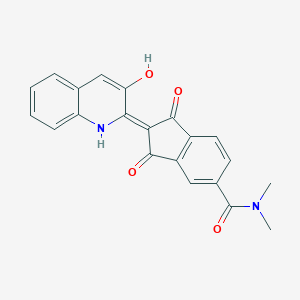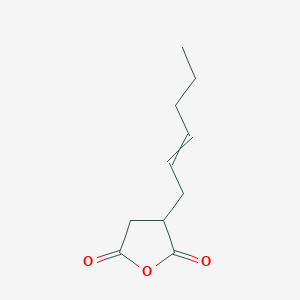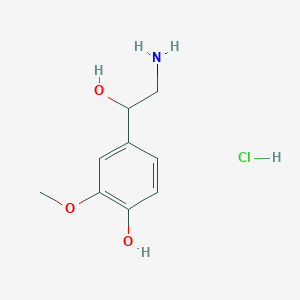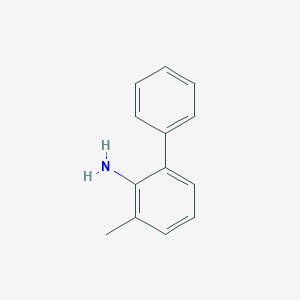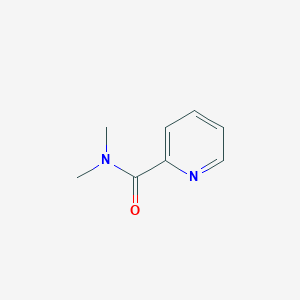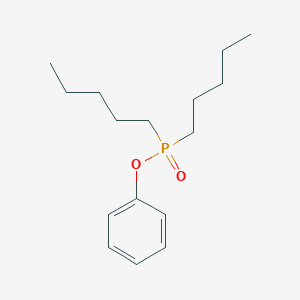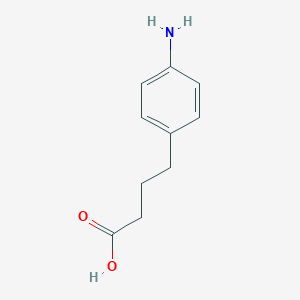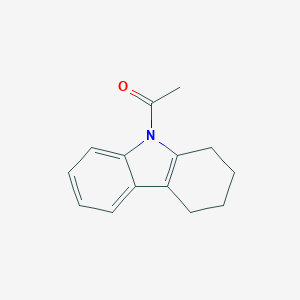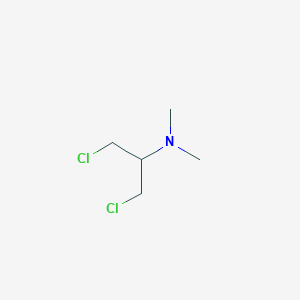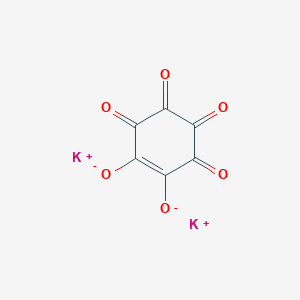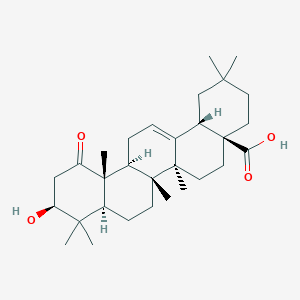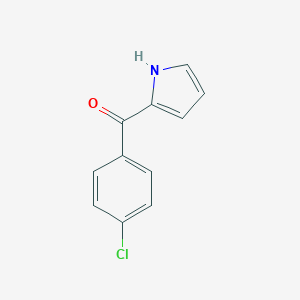
(4-chlorophenyl)(1H-pyrrol-2-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (4-chlorophenyl)(1H-pyrrol-2-yl)methanone derivatives involves one-pot multi-component coupling reactions, which are catalyzed by natural or synthetic catalysts. For instance, a related derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using natural hydroxyapatite (Ca5(PO4)3OH) as a catalyst. This method demonstrates the efficiency and simplicity of synthesizing complex pyrrole derivatives (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computational studies, such as density functional theory (DFT) analysis, have also been performed to predict the spectral and geometrical data of these compounds, showing good correlations with experimental data. These analyses help in understanding the electronic structure and the potential reactivity sites of the molecule (Louroubi et al., 2019).
Chemical Reactions and Properties
(4-Chlorophenyl)(1H-pyrrol-2-yl)methanone derivatives exhibit a range of chemical behaviors, including participation in nucleophilic addition reactions under both basic and acidic conditions. These reactions can lead to functionalized pyrrole derivatives with diverse chemical structures and potential applications in various fields, including corrosion inhibition and antimicrobial activity (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray diffraction studies provide detailed information on the crystalline structure, including cell parameters and intermolecular interactions, which are essential for understanding the material's stability and reactivity (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various nucleophiles, electrophilic and nucleophilic sites, and potential for forming halogen bonds, have been explored using theoretical and experimental approaches. Hirshfeld surface analysis and molecular docking studies have been used to predict the interactions of these compounds with biological targets, revealing their potential in biomedical applications (Lakshminarayana et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications :
- (4-Chlorophenyl)-(pyridin-2-yl)methanol, a derivative of (4-chlorophenyl)(pyridin-2-yl)methanone, is used as a chiral intermediate in the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).
- Various (4-chlorophenyl) methanone derivatives show potential as anti-inflammatory, antimicrobial, and anticancer agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Organic Synthesis :
- Synthesis methods for pyrrole derivatives, including (4-chlorophenyl)(1H-pyrrol-2-yl)methanone, have been developed. These methods are economical and yield good results (Kaur & Kumar, 2018).
Molecular Docking Studies :
- Molecular docking studies of (4-chlorophenyl) methanone derivatives have been conducted to understand their interaction with biological targets and potential as antimicrobial and anticancer agents (Jayasheela et al., 2018).
- Other studies include exploring the anti-Candida potential and antibacterial activity of these compounds (Shahana & Yardily, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVORWPYOKKVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(1H-pyrrol-2-yl)methanone | |
CAS RN |
13169-71-6 | |
| Record name | 4-CHLOROPHENYL 2-PYRROLYL KETONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

